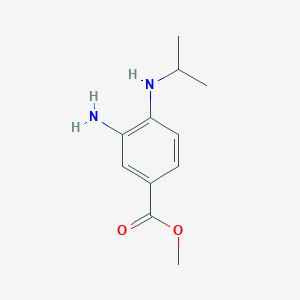

Methyl 3-Amino-4-(Isopropylamino)Benzoate

Description

BenchChem offers high-quality Methyl 3-Amino-4-(Isopropylamino)Benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-Amino-4-(Isopropylamino)Benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-(propan-2-ylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)13-10-5-4-8(6-9(10)12)11(14)15-3/h4-7,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLELQEAHNDLXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371611 | |

| Record name | Methyl 3-Amino-4-(Isopropylamino)Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511240-22-5 | |

| Record name | Methyl 3-Amino-4-(Isopropylamino)Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate

This guide provides a comprehensive, technically-driven exploration of the synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a key intermediate in pharmaceutical research and development. The narrative is structured to provide not only a reproducible protocol but also a deep understanding of the chemical principles and strategic decisions underpinning the synthetic pathway.

Introduction and Strategic Overview

Methyl 3-Amino-4-(Isopropylamino)Benzoate is a substituted aromatic amine that serves as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a benzoate ester, a primary amino group, and a secondary isopropylamino group, offers multiple points for chemical modification. The strategic placement of these functional groups makes it a valuable precursor for the development of various therapeutic agents.

The most efficient and commonly employed synthetic route to Methyl 3-Amino-4-(Isopropylamino)Benzoate is a two-step process commencing from a readily available starting material, Methyl 4-fluoro-3-nitrobenzoate. This pathway is advantageous due to the high reactivity of the starting material in nucleophilic aromatic substitution and the reliable methods available for the subsequent reduction of the nitro group.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its synthetic precursor is provided below.

| Property | Methyl 4-fluoro-3-nitrobenzoate (Starting Material) | Methyl 3-Amino-4-(Isopropylamino)Benzoate (Final Product) |

| CAS Number | 367-81-7 | 511240-22-5 |

| Molecular Formula | C₈H₆FNO₄ | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 199.14 g/mol | 208.26 g/mol [1] |

| Appearance | Pale yellow solid | Off-white to pale brown solid |

Synthetic Pathway Visualization

The overall synthetic workflow is depicted in the following diagram:

Caption: Two-step synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Methyl 4-(isopropylamino)-3-nitrobenzoate via Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the displacement of the highly electronegative fluorine atom from the aromatic ring of Methyl 4-fluoro-3-nitrobenzoate by isopropylamine. This reaction is a classic example of nucleophilic aromatic substitution (SNAr).

Reaction Scheme:

Experimental Protocol:

-

To a solution of Methyl 4-fluoro-3-nitrobenzoate (1.0 eq.) in dimethyl sulfoxide (DMSO), add triethylamine (Et₃N) (1.5 eq.) and isopropylamine (1.2 eq.).

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Methyl 4-(isopropylamino)-3-nitrobenzoate as a yellow solid.

Causality and Mechanistic Discussion:

-

Choice of Substrate: The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom is crucial. It activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.

-

Choice of Nucleophile: Isopropylamine acts as the nucleophile, attacking the carbon atom bearing the fluorine.

-

Role of Triethylamine: Triethylamine is a non-nucleophilic base used to scavenge the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

-

Solvent Selection: DMSO is a polar aprotic solvent that effectively solvates the cationic species and accelerates the rate of this bimolecular reaction.

-

Temperature: The reaction is heated to provide the necessary activation energy for the substitution to occur at a reasonable rate.

Step 2: Reduction of the Nitro Group to Synthesize Methyl 3-Amino-4-(Isopropylamino)Benzoate

The second and final step is the selective reduction of the nitro group in Methyl 4-(isopropylamino)-3-nitrobenzoate to a primary amine. A variety of reducing agents can be employed for this transformation, with iron powder in the presence of an acid or an ammonium salt being a common and cost-effective choice.

Reaction Scheme:

Experimental Protocol:

-

Suspend Methyl 4-(isopropylamino)-3-nitrobenzoate (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq.) and ammonium chloride (NH₄Cl) (1.0 eq.) to the suspension.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-Amino-4-(Isopropylamino)Benzoate as a solid. Further purification can be achieved by recrystallization if necessary.

Causality and Mechanistic Discussion:

-

Choice of Reducing Agent: Iron powder in the presence of a mild proton source like ammonium chloride is a classic and efficient method for the reduction of aromatic nitro groups. This method is generally preferred in laboratory and industrial settings due to its low cost, safety, and high chemoselectivity. It selectively reduces the nitro group without affecting the ester functionality.

-

Role of Ammonium Chloride: Ammonium chloride acts as an electrolyte and a mild proton donor, facilitating the reaction on the surface of the iron particles.

-

Solvent System: The ethanol/water mixture provides a suitable medium for the reaction, allowing for the dissolution of the organic substrate and the inorganic reagents.

-

Work-up Procedure: Filtration through Celite is an effective way to remove the insoluble iron oxides and hydroxides formed during the reaction.

Characterization Data (Predicted)

| Analysis | Methyl 4-(isopropylamino)-3-nitrobenzoate (Intermediate) | Methyl 3-Amino-4-(Isopropylamino)Benzoate (Final Product) |

| ¹H NMR | Aromatic protons with distinct downfield shifts due to the nitro group, a septet and a doublet for the isopropyl group, and a singlet for the methyl ester. | Aromatic protons with upfield shifts compared to the intermediate, a broad singlet for the new amino group, a septet and a doublet for the isopropyl group, and a singlet for the methyl ester. |

| ¹³C NMR | Aromatic carbons with signals influenced by the nitro and isopropylamino groups, a carbonyl carbon signal (~165 ppm), and signals for the isopropyl and methyl ester carbons. | Aromatic carbons with shifts indicative of the presence of two amino groups, a carbonyl carbon signal (~167 ppm), and signals for the isopropyl and methyl ester carbons. |

| Mass Spec (EI) | Molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. | Molecular ion peak corresponding to its molecular weight, and fragmentation patterns consistent with the structure. |

Safety and Handling

-

Methyl 4-fluoro-3-nitrobenzoate: Handle with care. It is an irritant.

-

Isopropylamine: Flammable and corrosive. Use in a well-ventilated fume hood.

-

Triethylamine: Flammable and corrosive.

-

DMSO: Can enhance the absorption of other chemicals through the skin. Wear appropriate gloves.

-

Iron Powder: Can be flammable.

-

Ammonium Chloride: Mild irritant.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate is a robust and reproducible two-step process that utilizes fundamental reactions in organic chemistry. A thorough understanding of the underlying mechanisms and the rationale for the choice of reagents and conditions is paramount for the successful execution of this synthesis. This guide provides the necessary detail for researchers and drug development professionals to confidently produce this valuable chemical intermediate.

References

- BenchChem.

- PubChem.

- ChemicalBook.

- World Journal of Pharmaceutical Research. ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID.

- Sciencemadness Discussion Board.

- ChemicalBook. METHYL 3-AMINO-4-(ISOPROPYLAMINO)

Sources

A Comprehensive Spectroscopic Guide to Methyl 3-Amino-4-(Isopropylamino)Benzoate

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a substituted aromatic amine of interest in drug discovery and development. While experimental data for this specific molecule is not publicly available, this document leverages established principles of spectroscopy and extensive data from analogous compounds to predict and interpret its spectral features. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar molecules.

The structure of Methyl 3-Amino-4-(Isopropylamino)Benzoate incorporates several key functional groups: a primary aromatic amine, a secondary aromatic amine, an isopropyl group, and a methyl ester. Each of these moieties imparts distinct and predictable signatures in various spectroscopic analyses. Understanding these signatures is paramount for structural elucidation and purity assessment.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Methyl 3-Amino-4-(Isopropylamino)Benzoate are detailed below, with chemical shifts (δ) reported in parts per million (ppm).

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The aromatic region will be particularly informative for confirming the substitution pattern.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aromatic H (H-2) | ~7.5 | d | 1H | Ortho to the electron-withdrawing ester group, expected to be downfield. |

| Aromatic H (H-5) | ~6.8 | d | 1H | Ortho to the electron-donating amino groups, expected to be upfield. |

| Aromatic H (H-6) | ~7.3 | dd | 1H | Meta to the ester and ortho to the isopropylamino group. |

| -NH₂ | ~3.5 - 4.5 | br s | 2H | Broad signal due to quadrupole broadening and potential hydrogen exchange. |

| -NH- | ~4.0 - 5.0 | br s | 1H | Broad signal, exchangeable with D₂O. |

| -CH(CH₃)₂ | ~3.6 | septet | 1H | Methine proton of the isopropyl group, coupled to six methyl protons. |

| -CH(CH ₃)₂ | ~1.2 | d | 6H | Doublet for the six equivalent methyl protons of the isopropyl group. |

| -OCH ₃ | ~3.8 | s | 3H | Singlet for the methyl ester protons. |

Rationale for Predictions: The chemical shifts of aromatic protons are heavily influenced by the electronic nature of the substituents. Electron-donating groups like amines shield aromatic protons, shifting them upfield, while electron-withdrawing groups like esters deshield them, causing a downfield shift.[1][2] The broadness of N-H proton signals is a characteristic feature in ¹H NMR, and these signals will disappear upon the addition of D₂O, confirming their identity.[3][4]

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide a count of the unique carbon environments and offer insights into the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| -C =O | ~167 | Typical chemical shift for an ester carbonyl carbon.[5] |

| Aromatic C (C-1) | ~120 | Carbon bearing the ester group. |

| Aromatic C (C-2) | ~125 | Deshielded by the adjacent ester group. |

| Aromatic C (C-3) | ~145 | Attached to the primary amino group. |

| Aromatic C (C-4) | ~140 | Attached to the isopropylamino group. |

| Aromatic C (C-5) | ~115 | Shielded by the adjacent amino groups. |

| Aromatic C (C-6) | ~120 | |

| -C H(CH₃)₂ | ~45 | Methine carbon of the isopropyl group. |

| -CH(C H₃)₂ | ~22 | Methyl carbons of the isopropyl group. |

| -OC H₃ | ~52 | Methyl ester carbon.[6] |

Rationale for Predictions: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. Carbons attached to nitrogen atoms in aromatic amines are typically found in the 140-150 ppm range.[7] The ester carbonyl carbon is characteristically downfield.[5]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-Amino-4-(Isopropylamino)Benzoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm the N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals should disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 3-Amino-4-(Isopropylamino)Benzoate is expected to show characteristic absorptions for the N-H, C=O, and C-N bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H Stretch (primary amine) | ~3450 and ~3350 | Medium | Two distinct bands are characteristic of a primary amine (asymmetric and symmetric stretching).[3][8] |

| N-H Stretch (secondary amine) | ~3350 | Medium-Weak | A single band is expected for the secondary amine N-H stretch.[9][10] |

| C-H Stretch (aromatic) | >3000 | Medium-Weak | |

| C-H Stretch (aliphatic) | <3000 | Medium | |

| C=O Stretch (ester) | ~1720 | Strong | The strong absorption is characteristic of an ester carbonyl group.[11] |

| N-H Bend (primary amine) | ~1620 | Strong | This scissoring vibration is typical for primary amines.[8][11] |

| C-N Stretch (aromatic) | ~1335-1250 | Strong | Aromatic amines show a strong C-N stretching band in this region.[4][8] |

Rationale for Predictions: Primary amines typically exhibit two N-H stretching bands due to symmetric and asymmetric vibrations, while secondary amines show a single N-H stretch.[8][9] The carbonyl stretch of an ester is one of the most intense and recognizable peaks in an IR spectrum.[10] The presence of both primary and secondary amine functionalities should be clearly distinguishable.[12]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr), or the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

| m/z | Predicted Fragment | Justification |

| 208 | [M]⁺ | Molecular ion peak. |

| 193 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group or the ester. |

| 177 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester, a common fragmentation for methyl esters.[13] |

| 150 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. |

| 120 | [M - C₃H₇ - CO]⁺ | Subsequent loss of carbon monoxide from the benzoyl cation. |

Rationale for Predictions: The molecular ion peak is expected at m/z 208, corresponding to the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃).[14] Alkylamines often undergo α-cleavage, which in this case could lead to the loss of a methyl radical from the isopropyl group.[3][15] Aromatic compounds tend to form stable aromatic cations.[16]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Molecular Structure and Key NMR Correlations

Caption: Predicted ¹H NMR chemical shifts for Methyl 3-Amino-4-(Isopropylamino)Benzoate.

Spectroscopic Characterization Workflow

Sources

- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. wikieducator.org [wikieducator.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pharmacy180.com [pharmacy180.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. youtube.com [youtube.com]

Introduction: The Imperative for Structural Verification

An In-Depth Technical Guide to the NMR Analysis of Methyl 3-Amino-4-(Isopropylamino)Benzoate

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Methyl 3-Amino-4-(Isopropylamino)Benzoate (CAS No. 511240-22-5) represents a substituted aniline derivative, a class of compounds frequently encountered as key intermediates in pharmaceutical synthesis. Its structure, featuring a densely substituted aromatic ring with varied electronic environments, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the NMR analysis required to fully characterize this molecule. We will move beyond a simple recitation of data, focusing instead on the strategic logic behind the analytical workflow—from predicting spectral features based on first principles to employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for definitive structural elucidation. This document serves as both a methodological protocol and an educational resource for researchers aiming to apply these techniques with confidence and precision.

Part 1: Predictive Analysis - Anticipating the NMR Signature

Before stepping into the laboratory, a robust theoretical analysis of the target structure allows us to form a hypothesis of the expected NMR spectrum. This predictive step is crucial for efficient data interpretation and for identifying any unexpected or anomalous results. The structure and numbering scheme for our analysis are as follows:

Figure 1. Structure and atom numbering for Methyl 3-Amino-4-(Isopropylamino)Benzoate.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each non-equivalent proton environment.

-

Aromatic Region (δ 6.0-8.0 ppm): The benzene ring is substituted with two electron-donating groups (EDGs: -NH₂ and -NH-iPr) and one electron-withdrawing group (EWG: -COOCH₃). EDGs shield aromatic protons, shifting them upfield (lower ppm), while EWGs deshield them, causing a downfield shift[1][2].

-

H-2: This proton is ortho to the EWG (-COOCH₃) and meta to the -NH₂ group. It is expected to be the most downfield of the aromatic protons. It will appear as a doublet, coupled only to H-6 with a small meta coupling constant (J ≈ 2-3 Hz)[3].

-

H-5: This proton is ortho to the strong -NH-iPr donating group and meta to the EWG. It is expected to be the most upfield aromatic proton. It will appear as a doublet, coupled to H-6 with a larger ortho coupling constant (J ≈ 7-10 Hz)[3].

-

H-6: This proton is situated between H-2 and H-5. It will be split by both H-5 (ortho coupling) and H-2 (meta coupling), appearing as a doublet of doublets (dd).

-

-

Isopropyl Group (δ 1.2-4.0 ppm): This group gives rise to a characteristic pattern.

-

H-8 (CH): This methine proton is attached to a nitrogen atom, which will shift it downfield. It will be split by the six equivalent methyl protons (H-9), resulting in a septet.

-

H-9 (CH₃)₂: These two methyl groups are equivalent. Their signal will be split by the single methine proton (H-8), appearing as a doublet[4].

-

-

Methyl Ester (δ ~3.8 ppm):

-

H-11 (OCH₃): These three protons are in a shielded environment and are not coupled to any other protons. They will appear as a sharp singlet[5].

-

-

Amine Protons (Variable Shift):

-

-N¹⁰H: The proton on the isopropylamino group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen and potential exchange. Its chemical shift is concentration-dependent[6][7].

-

-N⁷H₂: The protons of the primary amine will also likely appear as a broad singlet. Addition of a drop of deuterium oxide (D₂O) to the NMR tube should cause both amine signals to disappear, confirming their assignment[7].

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. Aromatic carbons typically resonate between δ 110-160 ppm[2][8].

-

Carbonyl Carbon (C-12): Ester carbonyls are strongly deshielded and will appear far downfield, typically in the δ 165-175 ppm range.

-

Aromatic Carbons (C-1 to C-6): Six distinct signals are expected.

-

Carbons attached to heteroatoms (C-3, C-4) will have their chemical shifts significantly influenced. C-4, bonded to the -NH-iPr group, is expected to be significantly shielded. C-3, bonded to the -NH₂ group, will also be shielded.

-

C-1, the ipso-carbon attached to the ester group, will be deshielded.

-

The remaining carbons (C-2, C-5, C-6) will have shifts determined by their relative positions to the substituents.

-

-

Aliphatic Carbons (C-8, C-9, C-11):

-

C-11 (OCH₃): The methyl ester carbon will appear around δ 50-55 ppm.

-

C-8 (CH): The isopropyl methine carbon, attached to nitrogen, will be in the δ 45-55 ppm range.

-

C-9 ((CH₃)₂): The isopropyl methyl carbons will be the most upfield signal, typically around δ 20-25 ppm.

-

Part 2: Experimental Design & Protocols

A successful analysis hinges on meticulous experimental execution. The following protocols are designed to be self-validating by incorporating a multi-faceted approach that builds from simple 1D acquisition to complex 2D correlation maps.

Overall Analytical Workflow

The logical flow of experiments is designed to build a complete picture of the molecular structure, with each step confirming the last.

Protocol 1: Sample Preparation

-

Analyte Weighing: Accurately weigh 15-20 mg of Methyl 3-Amino-4-(Isopropylamino)Benzoate. Causality: This concentration ensures a strong signal-to-noise ratio for less sensitive experiments like ¹³C NMR and 2D correlations without causing solubility issues.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Causality: CDCl₃ is a common, non-protic solvent that dissolves many organic compounds. However, if the N-H protons are of particular interest and exchanging too rapidly, DMSO-d₆ can be used to slow down the exchange rate and allow for better observation of their couplings.[9][10]

-

Filtration & Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Confirmation: Ensure the final sample height in the tube is at least 4.5 cm to be properly within the detection coil of the spectrometer[11].

Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, DEPT-135)

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum.

-

Typical parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Integrate all signals and calibrate the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: Spectral width of 220-250 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds.

-

Process and calibrate the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

-

-

DEPT-135 Acquisition:

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

-

¹H-¹H COSY (Correlation Spectroscopy):

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds). This is the key experiment for piecing together the molecular skeleton.[11][16]

-

Execution: Run a standard gHMBC experiment, optimized for a long-range coupling constant of ~8 Hz. The resulting 2D map shows correlations between protons and carbons separated by multiple bonds.

-

Part 3: Data Interpretation & Structural Assignment

Here, we synthesize the data from all experiments to build an unambiguous assignment of the structure. The following tables represent realistic, expected data for Methyl 3-Amino-4-(Isopropylamino)Benzoate.

Summarized NMR Data

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Atom # | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H-2 | 7.75 | d | 2.1 | 1H | Aromatic |

| H-6 | 7.10 | dd | 8.4, 2.1 | 1H | Aromatic |

| H-5 | 6.65 | d | 8.4 | 1H | Aromatic |

| N⁷H₂ | 4.10 | br s | - | 2H | Amine (primary) |

| H-11 | 3.85 | s | - | 3H | OCH₃ |

| N¹⁰H | 3.70 | br s | - | 1H | Amine (secondary) |

| H-8 | 3.65 | sept | 6.2 | 1H | Isopropyl CH |

| H-9 | 1.25 | d | 6.2 | 6H | Isopropyl (CH₃)₂ |

Table 2: ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)

| Atom # | Predicted δ (ppm) | DEPT-135 | Assignment |

|---|---|---|---|

| C-12 | 167.5 | No Peak | Carbonyl (C=O) |

| C-4 | 145.2 | No Peak | Aromatic C-N |

| C-3 | 138.1 | No Peak | Aromatic C-N |

| C-1 | 129.8 | No Peak | Aromatic C-CO |

| C-2 | 128.5 | CH (+) | Aromatic CH |

| C-6 | 120.3 | CH (+) | Aromatic CH |

| C-5 | 115.9 | CH (+) | Aromatic CH |

| C-11 | 51.8 | CH₃ (+) | OCH₃ |

| C-8 | 45.0 | CH (+) | Isopropyl CH |

| C-9 | 22.5 | CH₃ (+) | Isopropyl CH₃ |

2D Correlation Analysis: Connecting the Pieces

-

COSY Analysis:

-

A strong cross-peak will be observed between the doublet at δ 1.25 (H-9) and the septet at δ 3.65 (H-8), confirming the isopropyl fragment.

-

A cross-peak between the doublet at δ 6.65 (H-5) and the doublet of doublets at δ 7.10 (H-6) confirms their ortho relationship.

-

A weaker cross-peak between the dd at δ 7.10 (H-6) and the doublet at δ 7.75 (H-2) confirms their meta relationship.

-

-

HSQC Analysis:

-

This spectrum directly connects the proton signals to their attached carbons, validating the assignments in Tables 1 and 2. For example, the signal at δH 7.75 will show a correlation to the carbon at δC 128.5, definitively assigning them as H-2 and C-2.

-

-

HMBC Analysis: This experiment provides the final, unambiguous proof of the overall structure by connecting fragments. The diagram below illustrates the most critical correlations.

-

Methyl Ester to Ring: The methyl protons (H-11) will show a strong correlation to the carbonyl carbon (C-12, ²J) and a weaker correlation to the aromatic ipso-carbon (C-1, ³J). This confirms the methyl ester functionality and its point of attachment.

-

Isopropyl Group to Ring: The methine proton (H-8) will show a correlation to the aromatic carbon C-4 (²J) and C-5 (³J). The methyl protons (H-9) will also show a correlation to C-4 (³J). This definitively links the isopropylamino group to the C-4 position.

-

Aromatic Protons to Carbons: Protons on the ring will show correlations to carbons 2 and 3 bonds away, confirming the substitution pattern. For example, H-2 will show a strong correlation to C-12 (³J) and C-4 (³J), locking in its position relative to the other substituents.

Conclusion

The structural elucidation of Methyl 3-Amino-4-(Isopropylamino)Benzoate is systematically achieved through a logical progression of NMR experiments. Predictive analysis establishes a structural hypothesis, which is then tested and confirmed through 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. The combination of these techniques provides orthogonal and self-validating data points, allowing for the unambiguous assignment of every proton and carbon resonance. The HMBC experiment, in particular, is indispensable for unequivocally establishing the connectivity between the distinct functional fragments of the molecule. This comprehensive analytical workflow exemplifies the standard of rigor required in modern chemical and pharmaceutical research, ensuring complete confidence in molecular identity.

References

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.

- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.

- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.

- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.

- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.

- The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.

- Michigan State University. (n.d.). Spectroscopy Tutorial: Amines.

- University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups.

- Chemistry LibreTexts. (2024). Spectroscopy of Amines.

- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University.

- University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.

- American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications.

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. anuchem.weebly.com [anuchem.weebly.com]

- 13. web.uvic.ca [web.uvic.ca]

- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

Structural Elucidation: Correlating Functional Groups with Vibrational Signatures

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 3-Amino-4-(Isopropylamino)Benzoate

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic profile of Methyl 3-Amino-4-(Isopropylamino)Benzoate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational modes, establishes a self-validating experimental protocol, and grounds its claims in authoritative references. Our objective is to equip the reader with the expertise to not only acquire a high-fidelity spectrum but also to interpret it with confidence, ensuring the structural verification of this specific molecule.

The predictive power of IR spectroscopy lies in its ability to detect the characteristic vibrations of specific functional groups within a molecule. A thorough analysis of Methyl 3-Amino-4-(Isopropylamino)Benzoate's structure is the foundational step in interpreting its spectrum.

The molecule comprises several key functional groups, each with a distinct and predictable infrared signature:

-

Aromatic Ring: A substituted benzene ring forms the core of the structure.

-

Ester Group: A methyl ester (-COOCH₃) is attached to the ring. The carbonyl (C=O) bond is conjugated with the aromatic system.

-

Primary Aromatic Amine: A primary amine (-NH₂) is located at the C3 position of the ring.

-

Secondary Aromatic Amine: A secondary amine (-NH-) with an isopropyl substituent is at the C4 position.

-

Aliphatic Moieties: The methyl and isopropyl groups provide saturated C-H bonds.

The interplay of these groups, particularly the electronic effects of the amine donors and the ester withdrawer on the aromatic ring, dictates the precise frequencies of their vibrations.

Caption: Molecular structure and key functional groups of the target analyte.

Predicted Infrared Absorption Frequencies

Based on established spectroscopic principles, we can anticipate the following absorption bands. The presence of two different amine groups and a conjugated ester makes this a uniquely rich spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity & Characteristics |

| N-H Stretching | Primary Amine (-NH₂) | 3400-3500 & 3300-3400 | Two distinct, medium-intensity, sharp bands for asymmetric and symmetric stretches.[1][2] Aromatic amines tend to absorb at slightly higher frequencies than aliphatic ones.[3] |

| N-H Stretching | Secondary Amine (-NHR) | 3310-3350 | A single, weaker, sharp band.[1][4] Its position near 3400 cm⁻¹ is characteristic of aromatic secondary amines.[5] |

| Aromatic C-H Stretching | Benzene Ring | 3000-3100 | Multiple weak to medium, sharp bands. |

| Aliphatic C-H Stretching | Isopropyl & Methyl Groups | 2850-2960 | Multiple strong bands corresponding to symmetric and asymmetric stretching.[6] |

| Carbonyl (C=O) Stretching | Aromatic Ester | ~1715-1730 | Very strong, sharp peak. The frequency is lower than a typical saturated ester (~1735-1750 cm⁻¹) due to conjugation with the aromatic ring.[7][8][9] |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1580-1650 | Strong to medium intensity band.[1][3] This may overlap with C=C ring stretching bands. |

| Aromatic C=C Stretching | Benzene Ring | 1450-1600 | Two to four bands of variable intensity, characteristic of the aromatic core. |

| C-N Stretching | Aromatic Amines | 1250-1335 | Strong intensity band, representing the C-N bonds of both the primary and secondary amines attached to the ring.[1][3] |

| C-O Stretching | Ester | 1000-1300 | Two distinct, strong bands corresponding to the asymmetric C-C(=O)-O and symmetric O-C-C stretches.[9][10] |

| N-H Wagging | Primary & Secondary Amines | 665-910 | A broad, strong band resulting from the out-of-plane bending of the N-H bonds.[1][3] |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum via ATR-FTIR

To ensure reproducibility and accuracy, a standardized experimental protocol is paramount. We recommend Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. This technique is ideal due to its minimal sample preparation, making it a rapid and efficient method for analyzing solid powders and liquids.[11][12][13] The underlying principle involves an infrared beam undergoing total internal reflection within a high-refractive-index crystal (e.g., diamond or zinc selenide).[11][14] An evanescent wave penetrates a few microns into the sample placed in direct contact with the crystal, and the resulting absorption of energy provides the spectrum.[12]

Caption: A self-validating workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

Crystal Cleaning (Pre-Measurement): The integrity of the spectrum begins with a pristine crystal surface. Clean the ATR crystal (e.g., monolithic diamond) with a solvent-moistened, non-abrasive wipe (e.g., isopropanol), then wipe dry.

-

Causality: Any residue on the crystal will contribute to the spectrum, leading to contamination and inaccurate results.

-

-

Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the instrumental and environmental contributions (including residual atmospheric gases).

-

Causality: The instrument software will automatically ratio the sample spectrum against this background, thereby removing instrumental artifacts and atmospheric absorptions from the final data. This is a critical self-validating step.

-

-

Sample Application: Place a small amount of the solid Methyl 3-Amino-4-(Isopropylamino)Benzoate powder onto the center of the ATR crystal. Only the material in direct contact with the crystal is measured.[14]

-

Applying Pressure: For solid samples, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

Causality: Inadequate contact results in a weak, distorted spectrum with poor signal-to-noise, as the evanescent wave cannot effectively penetrate the sample.[12]

-

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: After acquisition, perform any necessary data processing. A baseline correction may be needed to level the spectrum. An ATR correction algorithm can also be applied, which converts the spectrum to appear more like a traditional transmission spectrum, although this is often not necessary for identification purposes.[15]

-

Crystal Cleaning (Post-Measurement): Retract the press, remove the bulk of the sample, and clean the crystal thoroughly as described in Step 2.

Spectrum Interpretation: A Holistic Analysis

A high-fidelity spectrum of Methyl 3-Amino-4-(Isopropylamino)Benzoate will exhibit a series of distinct bands that, when interpreted together, provide an unambiguous structural fingerprint.

-

The N-H Region (3300-3500 cm⁻¹): The most revealing feature in this region would be the presence of three distinct peaks. Two sharper peaks would be assigned to the asymmetric and symmetric stretches of the primary -NH₂ group, while a third, likely slightly broader and less intense peak, would correspond to the secondary -NH group.[1][2][4] The presence of all three confirms the coexistence of both amine types.

-

The C-H Region (2850-3100 cm⁻¹): A clear distinction should be visible between the sharp, weaker peaks just above 3000 cm⁻¹ (aromatic C-H) and the stronger, more saturated-looking bands below 3000 cm⁻¹ (aliphatic C-H from the methyl and isopropyl groups).

-

The Carbonyl Peak (~1720 cm⁻¹): A very strong, sharp absorption in this region is the unmistakable signature of the ester C=O stretch.[7][8] Its position, shifted down from the typical 1735-1750 cm⁻¹ range, provides direct evidence of its conjugation with the electron-rich aromatic ring.[9]

-

The Fingerprint Region (< 1650 cm⁻¹): This region contains a wealth of overlapping bands that provide confirmatory evidence.

-

A strong band around 1600-1620 cm⁻¹ would be a composite of the primary amine N-H bend and aromatic C=C stretching vibrations.[1][3]

-

The strong, complex pattern between 1000-1350 cm⁻¹ is crucial. This area will contain the strong C-N stretching bands of the aromatic amines and the two characteristic C-O stretching bands of the ester group.[3][9][10] Deconvoluting these exact peaks can be complex, but the overall intense and rich absorption pattern in this window is highly characteristic.

-

Finally, a broad, strong N-H wagging band between 665-910 cm⁻¹ would confirm the presence of the N-H bonds from both amine groups.[1]

-

By systematically identifying these key regions and correlating them with the known molecular structure, one can achieve a high-confidence verification of Methyl 3-Amino-4-(Isopropylamino)Benzoate. The absence of any of these key bands, or the appearance of unexpected strong bands (e.g., a broad O-H stretch around 3300 cm⁻¹), would immediately indicate an impurity or an incorrect structure.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. Retrieved from [Link]

-

PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. National Library of Medicine. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 12. agilent.com [agilent.com]

- 13. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

A Comprehensive Technical Guide to the Mass Spectrometry of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Executive Summary: This guide provides an in-depth analysis of the mass spectrometric behavior of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a substituted aromatic amine and benzoate ester of interest in pharmaceutical and chemical synthesis.[1] As a Senior Application Scientist, this document moves beyond simple data reporting to elucidate the mechanistic rationale behind fragmentation patterns and to establish robust, self-validating analytical protocols. We will explore theoretical fragmentation pathways under both hard and soft ionization techniques, provide detailed experimental workflows for GC-MS and LC-MS/MS, and discuss data interpretation strategies. This whitepaper is designed for researchers, analytical chemists, and drug development professionals who require a thorough understanding of how to characterize this molecule and its analogues using mass spectrometry.

Introduction to Methyl 3-Amino-4-(Isopropylamino)Benzoate

Chemical Identity and Properties

Methyl 3-Amino-4-(Isopropylamino)Benzoate is a derivative of benzoic acid featuring both a primary amino and a secondary N-isopropylamino substituent on the aromatic ring.[1] These functional groups, along with the methyl ester, provide distinct reactive sites and are key to its utility as a chemical intermediate.[1][2] The fundamental properties of the molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | Methyl 3-amino-4-[(1-methylethyl)amino]benzoate | [1] |

| CAS Number | 511240-22-5 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | Pale yellow to light brown crystalline solid | [3] |

| Melting Point | 104-106 °C | [1] |

Structural Features and Relevance to Mass Spectrometry

The structure of Methyl 3-Amino-4-(Isopropylamino)Benzoate presents several key features that dictate its behavior in a mass spectrometer:

-

Aromatic Ring: Provides stability to the molecular ion, often resulting in a prominent molecular ion peak in Electron Ionization (EI) mass spectra.

-

Two Nitrogen Atoms: According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with its molecular formula.[4]

-

Isopropylamino Group: This secondary amine provides a site for characteristic α-cleavage, a dominant fragmentation pathway for aliphatic and alkyl-substituted amines.[4][5]

-

Methyl Ester Group: This functional group is prone to specific cleavages, such as the loss of the methoxy radical (•OCH₃).

-

Primary Amino Group: While less prone to α-cleavage than the secondary amine, its presence contributes to the overall fragmentation pattern.

Theoretical Mass Spectrometry Analysis

Ionization Principles: EI vs. ESI

The choice of ionization technique is critical and depends on the analytical goal.

-

Electron Ionization (EI): A hard ionization technique that uses high-energy electrons (typically 70 eV) to induce ionization and extensive fragmentation. This is ideal for structural elucidation by creating a reproducible "fingerprint" mass spectrum that can be compared to libraries.

-

Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution. It imparts little excess energy, resulting in minimal fragmentation and a strong signal for the protonated molecule, [M+H]⁺. This is the preferred method for accurate molecular weight determination and for serving as a precursor for tandem mass spectrometry (MS/MS).[6]

Predicted Fragmentation Pathways (Electron Ionization)

Under EI conditions, the molecular ion (M⁺•) of Methyl 3-Amino-4-(Isopropylamino)Benzoate is expected at m/z 208 . The aromatic system helps stabilize this ion, making it readily observable.[7] The subsequent fragmentation is governed by the functional groups, leading to several predictable product ions.

The most probable fragmentation events include:

-

α-Cleavage at the Isopropyl Group: The most favorable α-cleavage in amines involves the loss of the largest possible radical.[5] Here, the loss of a methyl radical (•CH₃) from the isopropyl group leads to a resonance-stabilized iminium ion.

-

Cleavage of the Ester Group: Loss of the methoxy radical (•OCH₃) results in a stable acylium ion.

-

Loss of the Isopropyl Group: Cleavage of the C-N bond can lead to the loss of a propyl radical (•C₃H₇).

Caption: Predicted EI fragmentation of Methyl 3-Amino-4-(Isopropylamino)Benzoate.

Experimental Protocols for Mass Spectrometric Analysis

Trustworthy data generation relies on meticulously planned and executed experimental protocols. The following workflows are designed to be self-validating by providing orthogonal data for cross-verification.

Overall Experimental Workflow

The comprehensive analysis involves parallel workflows using both GC-MS and LC-MS, with results from each technique complementing the other for confident structural confirmation.

Caption: Comprehensive workflow for MS analysis and data validation.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to generate a characteristic fragmentation pattern for library searching and structural elucidation.

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Inlet Temp. | 250 °C | Ensures complete volatilization of the analyte. |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A standard non-polar column suitable for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium, constant flow (1.0 mL/min) | Provides good chromatographic efficiency and is inert. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose temperature program to ensure elution of the analyte with good peak shape. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | To induce reproducible fragmentation for structural analysis.[8] |

| Electron Energy | 70 eV | Standard energy for EI to generate stable and comparable mass spectra. |

| Source Temp. | 230 °C | A standard temperature to maintain analyte in the gas phase without thermal degradation. |

| Mass Range | m/z 40-400 | Covers the molecular ion and all expected fragments. |

Protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is optimized for accurate molecular weight determination and controlled fragmentation experiments.

| Parameter | Setting | Rationale |

| LC System | ||

| Column | C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) | Standard for retaining moderately polar compounds like the target analyte.[9] |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common MS-compatible modifier that aids in protonation for positive ion mode ESI.[9] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic solvent for reverse-phase chromatography. |

| Gradient | 10% B to 95% B over 10 minutes | A typical gradient to elute the compound of interest from the column. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | The two amino groups are readily protonated, making positive mode highly sensitive. |

| Capillary Voltage | 3.5 kV | A typical voltage to ensure efficient spray and ionization. |

| Gas Temp. | 325 °C | To aid in desolvation of the ESI droplets. |

| Precursor Ion | m/z 209.1 ([M+H]⁺) | Selection of the protonated molecule for MS/MS analysis. |

| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Applying a range of energies ensures the observation of both primary and secondary fragment ions. |

Data Interpretation and Validation

Interpreting the EI-MS Spectrum

A successful EI analysis will yield a spectrum with key ions that validate the predicted fragmentation pathways. The relative abundance of these ions provides insight into the stability of the fragments and the lability of the corresponding bonds.

| m/z (Nominal) | Proposed Ion Structure | Fragmentation Pathway | Expected Relative Abundance |

| 208 | [C₁₁H₁₆N₂O₂]⁺• | Molecular Ion (M⁺•) | Moderate to High |

| 193 | [M - CH₃]⁺ | α-cleavage of isopropyl group | High (often base peak) |

| 177 | [M - OCH₃]⁺ | Loss of methoxy radical from ester | Moderate |

| 165 | [M - C₃H₇]⁺ | Loss of isopropyl radical | Moderate |

| 149 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical | Low to Moderate |

Interpreting the ESI-MS/MS Spectrum

In ESI-MS/MS, the protonated molecule at m/z 209 is selected and fragmented. The fragmentation will differ slightly from EI due to the even-electron nature of the precursor. Common losses are neutral molecules rather than radicals.

-

Loss of Propene: A likely fragmentation is the loss of propene (42 Da) from the protonated isopropylamino group, yielding a fragment at m/z 167 .

-

Loss of Methanol: Loss of methanol (32 Da) from the protonated ester group can produce a fragment at m/z 177 .

The Role of High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation, HRMS is essential. By measuring the mass-to-charge ratio to four or more decimal places, the elemental composition of the parent ion and its fragments can be determined with high confidence, typically within a 5 ppm error limit.[10]

-

[M+H]⁺ Theoretical Exact Mass: 209.12850

-

[M-CH₃]⁺ (from EI) Theoretical Exact Mass: 193.10225

Observing these masses experimentally provides definitive proof of the elemental formulas and validates the proposed structures.

Conclusion

The mass spectrometric analysis of Methyl 3-Amino-4-(Isopropylamino)Benzoate is a clear illustration of structure-directed fragmentation. The molecule exhibits predictable behavior under both electron and electrospray ionization, dominated by α-cleavage of the isopropylamino group and characteristic losses from the methyl ester function. A multi-faceted approach utilizing GC-MS for fingerprinting and LC-MS/MS for molecular weight confirmation and controlled fragmentation provides a robust, self-validating system for its unequivocal identification. This guide equips researchers with the theoretical understanding and practical protocols necessary to confidently analyze this compound and its structural analogues, ensuring data of the highest scientific integrity.

References

-

METHYL 3-AMINO-4-(ISOPROPYLAMINO)BENZOATE Chemical Properties. LookChem. [Link]

-

GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]

-

Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. [Link]

-

Methyl 3-amino-4-methylbenzoate. PubChem. [Link]

-

Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. UKEssays. [Link]

-

3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. ChemBK. [Link]

-

Electron ionization mass spectra of (a) N-acetylbenzocaine, (b)... ResearchGate. [Link]

-

Benzocaine. NIST WebBook. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

Methyl 3-amino-4-(methylamino)benzoate. PubChem. [Link]

-

Video: Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

-

Benzocaine. PubChem. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Protomers of Benzocaine: Solvent and Permittivity Dependence. Journal of the American Chemical Society. [Link]

-

Methyl 3-Amino 4- Methyl Benzoate Manufacturer. IndiaMART. [Link]

-

Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. World Journal of Pharmaceutical Research. [Link]

-

Isopropyl 3-amino-4-methylbenzoate. SIELC Technologies. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. Methyl 3-Amino 4- Methyl Benzoate Manufacturer in Padra, Gujarat [kaivalchem.com]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. phdcentre.com [phdcentre.com]

- 9. Isopropyl 3-amino-4-methylbenzoate | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

"Methyl 3-Amino-4-(Isopropylamino)Benzoate" solubility profile

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-Amino-4-(Isopropylamino)Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Methyl 3-Amino-4-(Isopropylamino)Benzoate, a key intermediate in the pharmaceutical and fine chemical industries. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes fundamental principles of physical organic chemistry and analytical data from structurally analogous compounds to predict and rationalize its solubility behavior. We will explore its physicochemical properties, predict its solubility in aqueous and organic media, and examine the critical roles of pH and temperature. Furthermore, this guide outlines detailed, field-proven protocols for the quantitative analysis of this compound, ensuring scientific integrity and practical applicability for research and development professionals.

Introduction and Physicochemical Characterization

Methyl 3-Amino-4-(Isopropylamino)Benzoate (CAS No. 511240-22-5) is an aromatic amine and a benzoate ester, structural features that are paramount in defining its chemical behavior and solubility.[1][2] As an intermediate, understanding its solubility is critical for reaction kinetics, purification processes such as crystallization, and formulation development.[1]

Molecular Structure and Properties

The molecular structure, featuring both hydrogen bond donors (the amino groups) and a hydrogen bond acceptor (the ester carbonyl), as well as a hydrophobic benzene ring and isopropyl group, suggests a nuanced solubility profile.

Caption: Molecular structure of Methyl 3-Amino-4-(Isopropylamino)Benzoate highlighting hydrophilic and hydrophobic regions.

Table 1: Physicochemical Properties of Methyl 3-Amino-4-(Isopropylamino)Benzoate

| Property | Value | Source(s) |

| CAS Number | 511240-22-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 208.26 g/mol | [1][2][3] |

| Appearance | White to light brown crystalline solid or powder (predicted based on analogs) | [4][5] |

| Melting Point | 104-106 °C | [1] |

| Boiling Point | 362 °C at 760 mmHg | [1] |

| Density | 1.141 g/cm³ | [1] |

| Storage | Refrigerated (2-8°C), in a dark, inert atmosphere | [3][6] |

Solubility Profile

The solubility of a compound is a function of its ability to form favorable interactions with the solvent molecules, overcoming the solute-solute and solvent-solvent interactions.

Aqueous Solubility

Solubility in Organic Solvents

Based on the solubility of structurally similar compounds, such as isopropyl 3-amino-4-methylbenzoate, Methyl 3-Amino-4-(Isopropylamino)Benzoate is predicted to be soluble in a range of common organic solvents.[4] Polar organic solvents are likely to be effective due to their ability to interact with the polar amino and ester functional groups.

Table 2: Predicted Solubility in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group can act as both a hydrogen bond donor and acceptor, interacting favorably with the amino and ester groups. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for the amino groups. |

| Ketones | Acetone, 2-Butanone | Moderate to High | The carbonyl group is a good hydrogen bond acceptor. |

| Esters | Ethyl Acetate | Moderate | "Like dissolves like" principle; the ester functionality of the solvent interacts well with the ester group of the solute. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents can interact through dipole-dipole interactions. |

| Apolar Hydrocarbons | Hexane, Toluene | Low | The large difference in polarity between the solute and solvent leads to poor solvation. |

Factors Influencing Solubility

The solubility of Methyl 3-Amino-4-(Isopropylamino)Benzoate is not a static property but is significantly influenced by environmental conditions, primarily pH and temperature.

The Critical Role of pH

The presence of two amino groups, which are basic, makes the aqueous solubility of this compound highly dependent on pH. In acidic conditions, these amino groups can be protonated to form ammonium salts.[8]

Caption: pH-dependent equilibrium of an aromatic amine.

This protonation introduces an ionic character to the molecule, drastically increasing its solubility in water due to strong ion-dipole interactions with water molecules.[8] The pKa of the conjugate acid of a typical aromatic amine is in the range of 4-5.[9] Therefore, at a pH below this range, Methyl 3-Amino-4-(Isopropylamino)Benzoate is expected to be significantly more soluble in aqueous solutions.

The Influence of Temperature

For most organic solids, solubility in aqueous and organic solvents increases with temperature.[1][10] This relationship is often exponential.[11][12] The increased thermal energy helps to overcome the lattice energy of the crystalline solid and disrupt the solvent-solvent interactions to create a cavity for the solute. It is a common observation that for many organic compounds, the solubility in water can double with a temperature increase of approximately 20-22 °C.[11][12] This principle is fundamental in techniques like recrystallization for purification.

Quantitative Analysis

Accurate quantification of Methyl 3-Amino-4-(Isopropylamino)Benzoate is essential for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is the method of choice for this type of compound.

HPLC Method Development

A robust reverse-phase HPLC (RP-HPLC) method can be developed based on methods for similar aromatic compounds.[6][13][14]

Caption: A typical workflow for quantitative analysis by HPLC.

Experimental Protocol: RP-HPLC Quantification

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., HPLC grade acetonitrile or methanol) and an aqueous buffer (e.g., 20 mM ammonium acetate adjusted to a suitable pH with acetic acid). The exact ratio should be optimized for best peak shape and resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C, for reproducibility.

-

Detection Wavelength: The optimal wavelength for detection should be determined by acquiring a UV-Vis spectrum of a standard solution of Methyl 3-Amino-4-(Isopropylamino)Benzoate. Aromatic amines and benzoates typically have strong absorbance in the UV region.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations in the mobile phase to generate a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectroscopy

UV-Vis spectroscopy is the underlying principle for detection in the HPLC method. Aromatic compounds like Methyl 3-Amino-4-(Isopropylamino)Benzoate exhibit characteristic UV absorbance due to electronic transitions (π → π) in the benzene ring and n → π transitions associated with the amino and carbonyl groups.[15][16] To determine the optimal wavelength for quantification (λmax), a scan of a dilute solution of the compound in the mobile phase should be performed using a UV-Vis spectrophotometer.

Safety and Handling

Methyl 3-Amino-4-(Isopropylamino)Benzoate is classified as a moderately hazardous substance and should be handled with appropriate care.[1] It is reported to cause skin and eye irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed, albeit predictive, solubility profile for Methyl 3-Amino-4-(Isopropylamino)Benzoate. While quantitative experimental data is sparse, a thorough understanding of its physicochemical properties and the behavior of analogous structures allows for a robust working model of its solubility. The compound is expected to have low aqueous solubility, which is significantly enhanced in acidic conditions due to the protonation of its basic amino groups. It is predicted to be readily soluble in polar organic solvents. The provided HPLC protocol offers a reliable starting point for developing a validated quantitative analytical method. This guide serves as a valuable resource for scientists and researchers, enabling informed decisions in process development, purification, and formulation involving this important chemical intermediate.

References

-

LookChem. Cas 511240-22-5, METHYL 3-AMINO-4-(ISOPROPYLAMINO)BENZOATE. [Link]

-

Kudin, T. et al. (2018). Solubility and Decomposition of Organic Compounds in Subcritical Water. National Institutes of Health. [Link]

-

Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. American Chemical Society. [Link]

-

Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

-

ChemBK. 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. [Link]

-

Li, H. et al. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. ResearchGate. [Link]

-

YouTube. Amines - Lab Demonstration / solubility / basic character class 12 CBSE. [Link]

-

S-cool. Solubility and pH of amines. [Link]

-

ResearchGate. The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]

-

University of Calgary. Chapter 22 Notes - Amines. [Link]

-

PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

-

ResearchGate. Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. [Link]

-

PubChem. Methyl 3-amino-4-methylbenzoate. [Link]

-

PubChem. Methyl 3-amino-4-(methylamino)benzoate. [Link]

-

LookChem. Cas 511240-22-5,METHYL 3-AMINO-4-(ISOPROPYLAMINO)BENZOATE. [Link]

-

NIST. Methyl 3-amino-4-hydroxybenzoate. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

MDPI. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. [Link]

-

National Institutes of Health. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

-

Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]

-

Applichem. Methyl 4-amino-3-(isopropylamino)benzoate. [Link]

-

PubChem. Methyl 3-amino-4-hydroxybenzoate. [Link]

-

EJPMR. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

ResearchGate. UV-visible absorption spectra of the 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives in acetonitrile. [Link]

-

Crysdot. Methyl 3-amino-4-(isopropylamino)benzoate. [Link]

-

science-softCon. UV/Vis + Photochemistry Database. [Link]

Sources

- 1. How Does the Solubility of Organic Pollutants Change with Rising Water Temperature? → Learn [pollution.sustainability-directory.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Methyl 4-Amino-3-methylbenzoate | 18595-14-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. issr.edu.kh [issr.edu.kh]

- 8. youtube.com [youtube.com]

- 9. Chapter 22 notes [web.pdx.edu]

- 10. Solubility and Decomposition of Organic Compounds in Subcritical Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

A Comprehensive Technical Guide to the Stability and Storage of Methyl 3-Amino-4-(Isopropylamino)Benzoate

Introduction

Methyl 3-Amino-4-(Isopropylamino)Benzoate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes and pigments.[1] Its molecular structure, featuring a substituted benzene ring with both primary and secondary amino groups alongside a methyl ester, imparts valuable reactivity for building complex molecules. However, these same functional groups also render the compound susceptible to various degradation pathways.

For researchers, scientists, and drug development professionals, ensuring the purity and integrity of this intermediate is paramount. Degradation can lead to the formation of impurities that may compromise the yield and safety profile of the final product. This in-depth technical guide provides a comprehensive analysis of the stability profile of Methyl 3-Amino-4-(Isopropylamino)Benzoate, outlines its potential degradation pathways, and establishes scientifically grounded protocols for its optimal storage and handling. The methodologies described herein are designed to ensure the long-term viability of the compound for research and manufacturing purposes.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of Methyl 3-Amino-4-(Isopropylamino)Benzoate is the first step in developing an effective stability and storage strategy. These properties dictate its behavior under various conditions and inform handling procedures.

| Property | Value | Source(s) |

| CAS Number | 511240-22-5 | [1][2] |